LY 303511 hydrochloride

PI3K signaling Negative control Kinase inhibition

LY 303511 hydrochloride (CAS 2070014-90-1) is a close structural analog of the pan-PI3K inhibitor LY294002, differing solely by the substitution of an oxygen atom for the NH group in the morpholine ring. Unlike its parent compound, LY303511 does not inhibit phosphoinositide 3-kinase (PI3K) activity at concentrations up to ≥100 μM, establishing it as the standard negative control for LY294002 in PI3K-dependent signaling studies.

Molecular Formula C19H19ClN2O2
Molecular Weight 342.82
Cat. No. B1574293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 303511 hydrochloride
Molecular FormulaC19H19ClN2O2
Molecular Weight342.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 303511 Hydrochloride: PI3K-Inactive LY294002 Analog for Negative Control Applications and Off-Target Investigations


LY 303511 hydrochloride (CAS 2070014-90-1) is a close structural analog of the pan-PI3K inhibitor LY294002, differing solely by the substitution of an oxygen atom for the NH group in the morpholine ring [1]. Unlike its parent compound, LY303511 does not inhibit phosphoinositide 3-kinase (PI3K) activity at concentrations up to ≥100 μM, establishing it as the standard negative control for LY294002 in PI3K-dependent signaling studies [2]. The compound exhibits alternative pharmacological activities including mTOR-dependent S6K phosphorylation inhibition, casein kinase 2 suppression, and voltage-gated potassium channel blockade, making it a valuable tool for dissecting PI3K-independent cellular effects [3].

Why Generic LY 303511 Hydrochloride Substitution with Unverified PI3K Controls Compromises Experimental Validity


Substituting LY 303511 hydrochloride with an alternative PI3K-inactive compound (e.g., wortmannin at low doses, or structurally unrelated negative controls) introduces uncontrolled variables that undermine experimental interpretation. Unlike LY303511, which shares near-identical physicochemical properties and cellular permeability with LY294002 while lacking PI3K inhibition, alternative negative controls possess divergent solubility profiles, membrane partitioning coefficients, and distinct off-target spectra [1]. Wortmannin, for instance, exhibits PI3K inhibition at 100 nM without affecting Kv currents, whereas LY303511 and LY294002 both reversibly block Kv channels in a dose-dependent manner—LY303511 with an IC50 of 64.6±9.1 μM and LY294002 with an IC50 of 9.0±0.7 μM [2]. This compound-specific Kv channel activity means that substituting LY303511 with wortmannin would fail to control for LY294002's off-target ion channel effects. Furthermore, the hydrochloride salt form (CAS 2070014-90-1) offers enhanced aqueous handling properties compared to the free base or dihydrochloride variants, with DMSO solubility of ≥72.9 mM and reproducible stock preparation characteristics . The absence of matched structural-negative control pairs for other PI3K inhibitors makes LY303511 uniquely positioned for PI3K target validation studies employing LY294002.

Quantitative Differentiation Evidence: LY 303511 Hydrochloride vs. LY294002 and PI3K Inhibitor Comparators


PI3K Inhibitory Activity: LY303511 vs. LY294002 Direct Head-to-Head Comparison

LY303511 hydrochloride demonstrates no detectable inhibition of PI3K at concentrations up to and exceeding 100 μM, whereas the parent compound LY294002 exhibits an IC50 of 1.4 μM against PI3K [1]. This represents a >71-fold selectivity window for PI3K inactivity, establishing LY303511 as the definitive negative control for LY294002-based experiments. Additional studies confirm that LY303511 does not inhibit PI3K-dependent phosphorylation of Akt, in direct contrast to LY294002 which suppresses Akt phosphorylation at concentrations correlating with its PI3K IC50 [2].

PI3K signaling Negative control Kinase inhibition Target validation

Voltage-Gated Potassium (Kv) Channel Blockade: Differential Potency Between LY303511 and LY294002

Both LY303511 and LY294002 reversibly block voltage-gated potassium (Kv) currents, but with a 7.2-fold difference in potency. In MIN6 insulinoma whole-cell patch-clamp recordings, LY303511 hydrochloride inhibited outward K+ currents with an IC50 of 64.6±9.1 μM, while LY294002 was substantially more potent with an IC50 of 9.0±0.7 μM [1]. In Kv2.1-transfected tsA201 cells, 50 μM LY294002 reversibly inhibited currents by 99%, whereas 100 μM LY303511 produced only 41% inhibition [1]. The maximal inhibition by LY303511 reached approximately 90% at 500 μM (n≥5 cells per concentration) [2]. Notably, the alternative PI3K inhibitor wortmannin (100 nM) showed no effect on K+ currents in the same system, underscoring that Kv channel blockade is a compound-specific off-target effect shared by both LY analogs but absent in other PI3K inhibitors [1].

Ion channel pharmacology Kv channel Electrophysiology Beta-cell physiology

mTOR/S6K Pathway Inhibition: LY303511 Selectivity vs. Dual PI3K/mTOR Inhibitor LY294002

While LY294002 inhibits both PI3K and mTOR kinase activity, LY303511 hydrochloride selectively inhibits mTOR-dependent phosphorylation of S6K without affecting PI3K-dependent Akt phosphorylation [1]. In human lung epithelial adenocarcinoma A549 cells, LY303511 blocked mTOR-dependent S6K phosphorylation comparably to rapamycin, yet did not suppress PI3K-dependent Akt phosphorylation—a clear differentiation from the dual PI3K/mTOR inhibition profile of LY294002 [2]. Additionally, LY303511 demonstrated activity against casein kinase 2 (CK2), a known regulator of G1 and G2/M cell cycle progression, representing an mTOR-independent kinase target not prominently affected by rapamycin [2]. This multi-target profile within PI3K-inactive space distinguishes LY303511 from both rapamycin (mTORC1-selective, no CK2 activity) and wortmannin (PI3K-selective, no mTOR or CK2 activity at comparable concentrations) [2].

mTOR signaling S6 kinase Cell proliferation Kinase selectivity

GPCR-Mediated cAMP and Calcium Signaling: Divergent LY303511 vs. LY294002 Receptor Modulation

In a 2024 comparative study using HEK293 cell lines expressing recombinant serotonin receptors, LY303511 hydrochloride and LY294002 exhibited distinct and opposing effects on GPCR-mediated signaling pathways [1]. LY294002 suppressed Ca2+ signals initiated by 5-HT2C receptor activation but did not affect cAMP responses from 5-HT4 receptors. In contrast, LY303511 suppressed cAMP signals initiated by 5-HT4 receptors and elicited Ca2+ transients exclusively in 5-HT2C-expressing cells [1]. These divergent effects occur independent of PI3K inhibition and suggest differential activity on serotonin receptor subtypes. The study provides quantitative imaging evidence that these structurally similar compounds cannot be assumed to have identical off-target profiles, even within the same GPCR family [1].

GPCR signaling Serotonin receptor Calcium imaging cAMP assay

TRAIL-Induced Apoptosis Sensitization: LY303511 vs. LY294002 Synergistic Enhancement

Both LY303511 hydrochloride and LY294002 sensitize tumor cells to TRAIL-induced apoptosis via a PI3K-independent mechanism involving intracellular H2O2 production and MAPK activation [1]. In SHEP-1 neuroblastoma cells, treatment with LY303511 alone (12.5, 25, or 50 μM) had no effect on cell viability. However, 1-hour preincubation with 25 μM LY303511 followed by 4-hour exposure to 50 ng/mL TRAIL produced a strong synergistic effect, reducing the viable cell fraction by approximately 40% compared to TRAIL alone (~15% reduction) [2]. The sensitization mechanism involves H2O2-mediated upregulation of death receptors DR4 and DR5 via JNK and ERK activation—a pathway shared by LY294002 but independent of PI3K inhibition [1]. This comparable TRAIL-sensitizing efficacy between the active PI3K inhibitor (LY294002) and its inactive analog (LY303511) confirms that this apoptotic sensitization is entirely PI3K-independent [3].

Apoptosis TRAIL Neuroblastoma Cancer cell sensitization

Hydrochloride Salt Form: Solubility and Storage Differentiation from Free Base and Dihydrochloride

LY 303511 hydrochloride (CAS 2070014-90-1, MW 342.82) offers distinct solubility and handling characteristics compared to alternative salt forms and the free base [1]. The hydrochloride salt demonstrates DMSO solubility of ≥40 mg/mL (≥116.7 mM) , with some vendors reporting up to 25 mg/mL (72.9 mM) under warming conditions, and aqueous solubility of 1 mg/mL (2.92 mM) with sonication . This contrasts with the dihydrochloride salt (CAS 154447-38-8, MW 379.29) which exhibits DMSO solubility to 100 mM and ethanol solubility to 100 mM but requires 1 eq. HCl for comparable aqueous dissolution . The hydrochloride powder form is stable at -20°C for up to 3 years and at 4°C for 2 years, providing extended shelf life for long-term research programs . Stock solutions in DMSO can be stored at -20°C for up to 3 months with aliquoting [2].

Compound formulation Solubility Chemical stability Stock preparation

Validated Application Scenarios for LY 303511 Hydrochloride in Research and Drug Discovery


PI3K-Dependent Signaling Pathway Validation Using Matched Negative Control

Researchers investigating PI3K/Akt pathway involvement in cellular processes should employ LY303511 hydrochloride (≥100 μM) as the negative control alongside LY294002 (1.4 μM IC50) to differentiate PI3K-dependent from PI3K-independent effects [1]. The >71-fold inactivity window ensures that any observed phenotypic changes with LY294002 but not with LY303511 can be confidently attributed to PI3K inhibition, whereas effects shared by both compounds indicate off-target activities requiring alternative pathway analysis [1]. This application is critical in studies of insulin signaling, glucose metabolism, cell survival, and cancer biology where PI3K pathway interrogation is central.

Dissecting LY294002 Off-Target Kv Channel Effects in Electrophysiology Studies

Electrophysiologists studying voltage-gated potassium channel function in excitable cells (beta-cells, neurons, cardiomyocytes) must use LY303511 hydrochloride to control for LY294002's direct Kv channel blockade (IC50 9.0 μM for LY294002 vs. 64.6 μM for LY303511 in MIN6 cells) [2]. The 7.2-fold difference in Kv channel potency, along with LY303511's maximal 90% inhibition at 500 μM in Kv2.1-expressing cells, allows quantitative calibration of compound-specific ion channel effects [2]. This application is essential for avoiding misinterpretation of insulin secretion data, action potential modulation, and Ca2+ signaling where Kv channel activity is a confounding variable.

TRAIL-Resistant Cancer Cell Sensitization via PI3K-Independent H2O2/MAPK Activation

Cancer researchers working with TRAIL-refractory tumor models (neuroblastoma, prostate carcinoma, lung adenocarcinoma) can utilize LY303511 hydrochloride at 25 μM to achieve approximately 2.7-fold enhancement of TRAIL-mediated cytotoxicity—from ~15% cell reduction with TRAIL alone to ~40% with LY303511 pretreatment [3]. The sensitization mechanism operates via intracellular H2O2 production and JNK/ERK-dependent upregulation of death receptors DR4 and DR5, independent of PI3K/Akt status [4]. This application provides a chemical tool for overcoming TRAIL resistance without engaging PI3K pathways that may be constitutively active or mutationally altered in the tumor model.

mTOR/S6K and CK2 Pathway Dissection in PI3K-Independent Proliferation Studies

Investigators studying mTOR-dependent cell proliferation or casein kinase 2 (CK2)-regulated cell cycle progression can employ LY303511 hydrochloride as a PI3K-inactive probe with dual mTOR/CK2 inhibitory activity [5]. In A549 lung adenocarcinoma and primary pulmonary artery smooth muscle cells, LY303511 inhibits mTOR-dependent S6K phosphorylation without affecting Akt, and additionally suppresses CK2 activity to reduce G2/M progression—effects not recapitulated by rapamycin (mTORC1-only) or wortmannin (PI3K-only) [5]. This unique selectivity profile enables dissection of mTOR- and CK2-mediated proliferation mechanisms without the confounding effects of upstream PI3K inhibition that occurs with LY294002 [5].

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